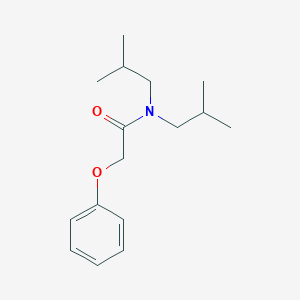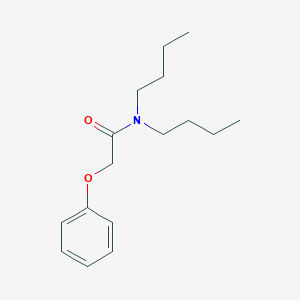
1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as XNT or Xanomeline, and it belongs to a class of compounds known as muscarinic agonists. Muscarinic agonists are compounds that activate the muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes in the body.
Wirkmechanismus
The mechanism of action of 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide involves its ability to activate the muscarinic acetylcholine receptors. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of smooth muscle contraction, and the modulation of ion channel activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. These include its ability to modulate neurotransmitter release, regulate smooth muscle contraction, and modulate ion channel activity. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide in lab experiments is its ability to activate the muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide. One area of research is the development of more selective muscarinic agonists that can target specific subtypes of muscarinic receptors. Another area of research is the development of compounds that can modulate the activity of muscarinic receptors in a more specific and controlled manner. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide is a complex process that involves several steps. The first step involves the synthesis of xanthene, which is then reacted with piperidine to form 1,4'-bipiperidine. This compound is then reacted with 4'-chlorocarbonyl-xanthenone to form the final product, XNT.
Wissenschaftliche Forschungsanwendungen
1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of effects on the body, including its ability to activate the muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes.
Eigenschaften
Molekularformel |
C25H29N3O3 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c26-24(30)25(28-14-6-1-7-15-28)12-16-27(17-13-25)23(29)22-18-8-2-4-10-20(18)31-21-11-5-3-9-19(21)22/h2-5,8-11,22H,1,6-7,12-17H2,(H2,26,30) |
InChI-Schlüssel |
KYHDESJLQYWGPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)N |
Kanonische SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)


![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)





